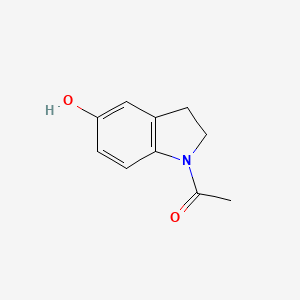

1-(5-Hydroxyindolin-1-YL)ethanone

描述

Historical Context of Indoline (B122111) Derivatives in Chemical Research

The exploration of indole (B1671886) and its derivatives dates back to the 19th century, with initial isolation and structural elucidation paving the way for extensive research into their chemical properties and biological significance. creative-proteomics.com The Fischer indole synthesis, discovered in 1883, became a cornerstone for the synthesis of many indole derivatives and remains a widely used method. openmedicinalchemistryjournal.com While much of the early focus was on the fully aromatic indole nucleus, the study of its reduced form, indoline, has gained considerable traction in more recent years. researchgate.net Researchers have increasingly recognized the potential of the indoline scaffold as a key building block in the development of novel pharmaceuticals. researchgate.net The synthesis of indoline can be achieved through various methods, including the reduction of indoles. researchgate.net The development of new synthetic methodologies, including greener approaches, continues to be an active area of research, aiming for higher yields, shorter reaction times, and more environmentally friendly processes. researchgate.net

Significance of the Hydroxyindoline Scaffold in Organic and Medicinal Chemistry

The incorporation of a hydroxyl group onto the indoline scaffold, creating hydroxyindoline derivatives, significantly influences the molecule's properties and biological activity. This functional group can participate in hydrogen bonding, which can enhance the binding affinity of the molecule to biological targets and improve its solubility and pharmacokinetic profile. The position of the hydroxyl group on the aromatic ring is crucial and can lead to different pharmacological activities.

The hydroxyindoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility has led to the development of hydroxyindoline derivatives with a wide range of therapeutic applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov For instance, the 3-(4-hydroxyphenyl)indoline-2-one scaffold has been the subject of extensive research for its potent and selective anticancer activity. illinois.edu

Research Landscape of N-Acyl Indolines

The acylation of the nitrogen atom in the indoline ring to form N-acyl indolines introduces an amide functionality, which further diversifies the chemical and biological properties of these compounds. The N-acyl group can influence the molecule's conformation, electronic distribution, and ability to interact with biological receptors.

Research into N-acyl indolines has explored their synthesis and potential applications across various fields. The synthesis often involves the reaction of an indoline with an acylating agent, such as an acid chloride or anhydride (B1165640). The specific acyl group can be varied to fine-tune the properties of the resulting molecule. These derivatives have been investigated for their potential as therapeutic agents, with studies revealing a range of biological activities.

Defining the Academic and Research Gaps for 1-(5-Hydroxyindolin-1-YL)ethanone

While the broader classes of indoline, hydroxyindoline, and N-acyl indoline derivatives have been extensively studied, the specific compound this compound has received comparatively less focused attention in the scientific literature. A comprehensive search of academic databases reveals that while the synthesis of this compound is documented as an intermediate in the preparation of more complex molecules, there is a notable lack of in-depth studies on its specific biological activities and potential therapeutic applications.

The existing research provides a solid foundation for the synthesis of this compound. However, there is a clear gap in the understanding of its unique physicochemical properties and its pharmacological profile. Further research is warranted to explore the following:

Detailed Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets to identify any potential therapeutic activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues of this compound to understand how modifications to its structure affect its biological activity.

Mechanistic Studies: In-depth investigation into the mechanism of action for any identified biological activities.

Development of Novel Synthetic Routes: Exploration of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

Addressing these research gaps will provide a more complete understanding of the potential of this compound as a valuable chemical entity and may lead to the discovery of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWPWLRFBWRAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572955 | |

| Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-32-5 | |

| Record name | 1-(5-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1 5 Hydroxyindolin 1 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(5-Hydroxyindolin-1-YL)ethanone, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the indoline (B122111) core, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Expected ¹H NMR Data Table (Hypothetical)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-2 (CH₂) | Data not available | Data not available | Data not available |

| H-3 (CH₂) | Data not available | Data not available | Data not available |

| COCH₃ (CH₃) | Data not available | Data not available | Data not available |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would display signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the indoline ring, and the methyl carbon. The chemical shifts are indicative of the carbon type (e.g., C=O, aromatic C-O, aromatic C-N, etc.).

Expected ¹³C NMR Data Table (Hypothetical)

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| COCH₃ | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those on the aromatic ring and the methylene groups of the indoline structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule, such as the acetyl group to the indoline nitrogen and identifying the positions of substituents on the aromatic ring. mdpi.combas.bg

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₁₁NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated. Commercial data indicates an exact mass of 177.07900 for the neutral molecule. echemi.com HRESIMS analysis would confirm this with high precision.

Expected HRESIMS Data Table

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 178.0863 | Data not available |

Electrospray Ionization Mass Spectroscopy (ESI-MS)

ESI-MS is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. It is used to confirm the molecular weight of the compound. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the molecular ion and inducing fragmentation to provide clues about the molecule's structure, such as the loss of the acetyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For compounds related to this compound, the UV-Vis spectrum is dominated by transitions involving the aromatic ring and the non-bonding electrons on the nitrogen and oxygen atoms. The parent compound, 5-hydroxyindole (B134679), exhibits distinct absorption bands that are influenced by the electronic nature of the substituents. In the gas phase, the absorption spectrum of 5-hydroxyindole shows resolved transitions corresponding to the ¹Lₐ and ¹Lₑ states. nih.gov A study on the excited state relaxation dynamics of 5-hydroxyindole using time-resolved photoelectron spectroscopy provided detailed information on its electronic structure. researchgate.net

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds This table is generated based on data from related compounds and theoretical expectations.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 5-Hydroxyindole | Gas Phase | ~250-290 | nih.govresearchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. Each functional group has a characteristic absorption frequency range.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the acetyl group is anticipated to appear as a strong, sharp band in the range of 1630-1680 cm⁻¹. The exact position would be influenced by the electronic effects of the indoline ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-N stretching of the amine and C-O stretching of the phenol (B47542) are also expected to be present.

A study on the regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives reported IR data for related compounds. For example, 1-phenyl-2-methyl-3,6-diacetyl-5-hydroxyindole showed a diffused stretching band at 2720 cm⁻¹ attributed to the C-5 hydroxyl group and carbonyl stretching frequencies around 1625-1650 cm⁻¹. ias.ac.in Another study on a novel indole (B1671886) derivative containing a tosyl moiety utilized FTIR to confirm the presence and transformation of functional groups, such as the disappearance of an O-H band upon tosylation. mdpi.com PubChem provides IR spectral data for the parent compound, 5-hydroxyindole, recorded as a KBr wafer, which serves as a useful reference. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table is generated based on established IR group frequencies and data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching (broad) | 3200 - 3600 | ias.ac.in |

| Amide C=O | Stretching (strong) | 1630 - 1680 | ias.ac.in |

| Aromatic C-H | Stretching | > 3000 | ias.ac.in |

| C-N | Stretching | 1200 - 1350 | General IR tables |

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For chiral analogs of this compound, where a stereocenter is introduced, CD spectroscopy can be used to determine the enantiomeric excess and the absolute configuration of the molecule.

The development of enantioselective syntheses of indoline derivatives has been an active area of research. acs.orgrsc.org For instance, the direct, enantioselective synthesis of pyrroloindolines and indolines from simple indole derivatives has been reported, where CD spectroscopy was used to determine the absolute configurations of the products by comparison with model compounds. colab.ws In another study, the absolute configuration of a 3,3-disubstituted isoindolinone, a related heterocyclic system, was determined using Vibrational Circular Dichroism (VCD) spectroscopy when X-ray crystallography was not feasible. nih.gov

The CD spectrum of a chiral indoline derivative would exhibit Cotton effects (positive or negative peaks) at the wavelengths corresponding to the electronic transitions of the chromophores. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. The synthesis of chiral indole derivatives through catalytic asymmetric dearomatization of 2,3-disubstituted indoles has also been achieved, with the absolute configurations of the products confirmed by X-ray analysis. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While a crystal structure for this compound itself is not available in the cited search results, the crystal structure of a closely related derivative, 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (1-acetylindoline), is available in the Cambridge Structural Database (CSD) with the deposition number 102150. nih.gov This structure provides a valuable model for the N-acetylated indoline core.

In a broader context, X-ray crystallography has been instrumental in confirming the structures of various substituted indole and indoline derivatives. For example, the single-crystal X-ray structure of an N-acetyl indole linked to a fused triazolo/thiadiazole scaffold has been determined, revealing details of its molecular packing and intermolecular interactions. mdpi.com Similarly, the crystal structures of N'-acetyl-N'-phenyl-2-naphthohydrazide and substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole have been elucidated, highlighting the role of hydrogen bonding and π-π stacking in their supramolecular assemblies. researchgate.netmdpi.com These studies underscore the power of X-ray crystallography in providing unambiguous structural proof and insights into the solid-state behavior of these heterocyclic systems.

Table 3: Crystallographic Data for 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (a derivative) Data retrieved from the Cambridge Structural Database, CCDC 102150.

| Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 102150 | nih.gov |

| Empirical Formula | C₁₀H₁₁NO | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 5 Hydroxyindolin 1 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a cornerstone of computational chemistry, enabling the prediction of various molecular properties.

Geometry Optimization

The initial step in most computational studies involves geometry optimization. This process theoretically determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(5-Hydroxyindolin-1-YL)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

The optimized structure would likely reveal the planarity of the indolinyl group and the orientation of the acetyl group relative to the ring system. The hydroxyl group's position on the benzene (B151609) ring is a key feature, and its hydrogen atom's orientation would also be determined. This optimized geometry is crucial as it provides the foundation for all subsequent computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (indoline) | ~1.47 Å |

| Bond Length | C=O (acetyl) | ~1.23 Å |

| Bond Angle | C-N-C (indoline) | ~109° |

| Dihedral Angle | C-C-N-C (ring) | Varies (non-planar) |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich hydroxyindoline ring system, particularly the phenol (B47542) moiety, due to the presence of the electron-donating hydroxyl group and the nitrogen atom. The LUMO is expected to be centered on the acetyl group, specifically the carbonyl carbon, which is an electron-deficient center. A smaller HOMO-LUMO gap might suggest that the molecule could be reactive in certain chemical environments.

Table 2: Projected Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are hypothetical energy ranges and would require specific DFT calculations to be confirmed.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack.

In the MEP map of this compound, the oxygen atom of the hydroxyl group and the oxygen of the carbonyl group would be expected to show intense red regions, highlighting their nucleophilic character. The hydrogen atom of the hydroxyl group and the regions around the aromatic protons would likely appear as bluish areas, indicating their electrophilic nature. This map provides a clear picture of how the molecule might interact with other polar molecules or ions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. mdpi.com

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy (in kcal/mol), between a ligand and a protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Without a specified protein target, we can only speculate on the potential of this compound to bind to various classes of proteins. Given its structure, which includes a phenol and a ketone, it could potentially interact with a range of enzymes or receptors where hydrogen bonding and aromatic interactions are important.

Table 3: Hypothetical Binding Affinities of this compound with Various Protein Classes

| Protein Class | Predicted Binding Affinity (kcal/mol) |

| Kinases | -6.0 to -8.5 |

| Dehydrogenases | -5.5 to -7.5 |

| G-protein coupled receptors | -5.0 to -7.0 |

Note: These values are purely speculative and would depend on the specific protein target and the docking software used.

Interaction Analysis with Target Proteins

A detailed analysis of the docking results would reveal the specific types of interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine in a protein's active site. The carbonyl oxygen of the acetyl group could also act as a hydrogen bond acceptor. The aromatic indoline (B122111) ring can participate in hydrophobic interactions and potentially pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The specific interactions would, of course, be contingent on the topology and amino acid composition of the target protein's binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. eurekaselect.comnih.gov This method is instrumental in predicting the activity of new compounds and in understanding the molecular features that are crucial for their biological function. nih.gov

For a compound like this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume and surface area), and hydrophobic (e.g., LogP). researchgate.net In studies of related indole (B1671886) and isatin (B1672199) derivatives, descriptors such as these have been successfully used to build predictive QSAR models for activities like anticancer and anti-inflammatory effects. researchgate.netnih.gov

For instance, a 2D-QSAR study on certain 1H-3-indolyl derivatives identified the importance of specific descriptors in predicting antioxidant activity. mdpi.comresearchgate.net Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to indole derivatives to elucidate the three-dimensional structural requirements for their activity. nih.gov These models generate contour maps that highlight regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for biological activity.

A hypothetical QSAR model for a series of analogs of this compound might reveal the significance of the hydroxyl group in forming hydrogen bonds and the role of the acetyl group in influencing the electronic properties of the indoline ring. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with higher values indicating a more robust and predictive model. nih.govnih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO/LUMO energy, Dipole moment | Governs reaction mechanisms and electrostatic interactions. researchgate.net |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences binding affinity and accessibility to target sites. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and distribution. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Relates to transport properties and bioavailability. nih.gov |

Pharmacokinetic Profile Prediction (e.g., POM Analyses)

The in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. nih.gov Various computational tools and models, including Petra/Osiris/Molinspiration (POM) analyses, are employed to forecast the pharmacokinetic and toxicological profile of a new chemical entity. nih.govresearchgate.net These predictions help in identifying potential liabilities early in the development process, thus saving time and resources. nih.gov

For this compound, we can anticipate its pharmacokinetic profile based on studies of similar indole and indolinone derivatives. nih.govnih.gov Properties such as lipophilicity (LogP), aqueous solubility, human intestinal absorption, and blood-brain barrier penetration are commonly evaluated. The presence of the hydroxyl group in this compound is likely to increase its polarity and aqueous solubility, which could influence its absorption and distribution. The acetyl group may also play a role in its metabolic stability.

Online platforms like SwissADME and pkCSM are frequently used to predict these parameters. nih.govmdpi.com For instance, a study on indolin-2-one linked 1,2,3-triazole derivatives utilized the SwissADME webserver to assess their drug-likeness based on Lipinski's rule of five. nih.gov This rule evaluates properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 2: Predicted ADMET Properties for a Hypothetical Indole-based Compound

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |

| LogP | 1-3 | Balanced lipophilicity for membrane permeability and solubility. |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability. |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability. |

| Aqueous Solubility | Moderate to High | Affects absorption and formulation. |

| Human Intestinal Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier Permeation | Low to Moderate | May limit central nervous system effects. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Indicates possible drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. nih.gov |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. nih.gov This computational method is invaluable for understanding the conformational flexibility of a compound and its interactions with biological macromolecules such as proteins and nucleic acids. rsc.orgresearchgate.net

In the context of this compound, MD simulations could be employed to study its binding to a specific protein target. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the role of water molecules in the binding site. For example, MD simulations of other indole derivatives have been used to investigate their binding stability with enzymes like DprE1, revealing conformational changes and the persistence of hydrogen bonds over the simulation time.

The simulations typically start with a docked pose of the ligand in the protein's active site, obtained from molecular docking studies. The system is then solvated, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. Analysis of these trajectories can provide insights into the binding free energy, which is a crucial parameter for predicting the affinity of a compound for its target.

Research on substituted cyclodextrins has demonstrated the utility of MD simulations in understanding solvation processes and the formation of hydrogen bonds, which would be relevant for the hydroxyl group of this compound. rsc.orgresearchgate.net Such studies help in refining the design of new compounds with improved binding affinity and specificity.

Investigation of Reactivity and Mechanistic Pathways of 1 5 Hydroxyindolin 1 Yl Ethanone

Reaction Mechanisms in Synthetic Transformations

The synthetic transformations of 1-(5-hydroxyindolin-1-yl)ethanone involve several potential reaction mechanisms, primarily centered on electrophilic substitution on the aromatic ring and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution: The benzene (B151609) component of the molecule is activated towards electrophilic attack by the strongly activating hydroxyl (-OH) group and the moderately activating indoline (B122111) nitrogen. The acetyl group (-COCH₃) attached to the nitrogen is electron-withdrawing, which deactivates the nitrogen's influence to some extent but also makes the nitrogen non-basic. wikipedia.org The hydroxyl group is an ortho-, para-director. Given that the para-position (C-2 of the original benzene ring) is part of the fused ring system, electrophilic substitution is directed primarily to the positions ortho to the hydroxyl group, which are C-4 and C-6. The preferred site of electrophilic substitution in substituted indoles is often the C-6 position if the C-3 position is occupied. bhu.ac.in Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly 4- and 6-substituted products. The regioselectivity can be influenced by the reaction conditions; for instance, Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to regioselectively yield the 6-acetyl product. ias.ac.in

Oxidation of the Indoline Ring: The C2-C3 bond of the indoline ring is susceptible to oxidative cleavage. bhu.ac.in More commonly, the indoline (2,3-dihydroindole) structure can be oxidized. A straightforward synthesis method for 1-hydroxyindoles involves the oxidation of 2,3-dihydroindoles with reagents like aqueous hydrogen peroxide in the presence of a catalyst such as sodium tungstate. clockss.org This suggests that under appropriate oxidative conditions, this compound could be converted to a 1-hydroxyindole (B3061041) derivative. The most electron-rich position in the indoline system is the nitrogen atom, making it a likely initial site of oxidation. clockss.org

Rearrangement Reactions

While no specific rearrangement reactions are prominently documented for this compound itself, its structure allows for theoretical consideration of several classes of molecular rearrangements. These reactions are typically intramolecular and can be promoted by thermal or catalytic conditions. youtube.com

Aza-Claisen Rearrangement: The aza-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that is an analogue of the more common Claisen rearrangement. semanticscholar.org If the hydroxyl group at C-5 were converted into an allyl ether, a thermal or Lewis-acid catalyzed rearrangement could potentially occur. However, a more relevant possibility involves the indoline nitrogen. An N-allyl-enamine or related structure could undergo an aza-Claisen rearrangement, though this would require initial modification of the subject molecule. These rearrangements are known to require more energetic conditions than their oxygen-based counterparts. semanticscholar.org

Fries Rearrangement: If the phenolic hydroxyl group were to be acylated (for example, to form an ester), the resulting aryl ester could undergo a Fries rearrangement under Lewis acid catalysis. This reaction would involve the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho positions (C-4 and C-6), to form a hydroxy-ketone.

Other Rearrangements: Other complex rearrangements like the Wolff, Baeyer-Villager, or Beckmann rearrangements could be envisioned following specific derivatization of the acetyl or hydroxyl groups. libretexts.org For example, a Baeyer-Villager rearrangement could be performed on the acetyl group if it were first converted to a ketone through a Friedel-Crafts reaction on the ring, involving the reaction of a peracid to form an ester. libretexts.org

Functional Group Interconversions involving the Hydroxyl and Acetyl Moieties

The hydroxyl and N-acetyl groups are the primary sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives. ashp.org Each group can be modified to alter the molecule's properties and reactivity. ashp.org

Reactions of the Hydroxyl Group: The phenolic -OH group behaves as a typical phenol (B47542), capable of undergoing reactions such as etherification and esterification.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis) would yield the corresponding 5-alkoxyindoline derivative.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base would form a phenolic ester. For example, 5-hydroxyindole derivatives can be condensed with acids like cinnamic acid to produce the corresponding cinnamoyloxy derivatives. ias.ac.in

Reactions of the N-Acetyl Group: The N-acetyl group introduces an amide functionality, which has its own characteristic reactions.

Hydrolysis: The acetyl group can be removed by acidic or basic hydrolysis to regenerate the parent 5-hydroxyindoline.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the N-acetyl group to an N-ethyl group.

Nucleophilic Acyl Substitution: The nitrogen atom of the indoline can be further acylated under certain conditions, though the existing acetyl group is deactivating. More practically, hydrolysis followed by re-acylation with a different acyl group is a common strategy. nih.gov

Below is a table summarizing potential interconversions for the key functional groups.

| Functional Group | Starting Moiety | Reagents and Conditions | Resulting Moiety |

| Hydroxyl | Phenolic -OH | R-X, Base (e.g., NaH, K₂CO₃) | Alkoxy (-OR) |

| Hydroxyl | Phenolic -OH | RCOCl or (RCO)₂O, Base | Phenolic Ester (-OCOR) |

| Acetyl | N-COCH₃ | H₃O⁺ or OH⁻, Heat | Amine (-NH) |

| Acetyl | N-COCH₃ | LiAlH₄ then H₂O | N-ethyl (-N-CH₂CH₃) |

Oxidation and Reduction Potentials

The oxidation potential of a phenolic compound is a measure of the ease with which it can lose an electron to form a phenoxy radical. This process is highly dependent on the nature of the substituents on the aromatic ring.

Effect of Substituents: The 5-hydroxyindoline moiety contains an electron-donating hydroxyl group and the fused indoline ring. The indoline nitrogen, even when acylated, can donate its lone pair of electrons into the aromatic system, further lowering the oxidation potential and making the molecule easier to oxidize compared to phenol itself. However, the N-acetyl group is electron-withdrawing, which will counteract this effect to some degree by pulling electron density away from the ring system. Studies on substituted hydroquinones show that electron-withdrawing groups, such as carbonyls, shift the oxidation potential to more positive values, making oxidation more difficult. rsc.org

Expected Behavior: The oxidation of this compound would likely proceed via the phenolic hydroxyl group to form a phenoxy radical intermediate. The stability of this radical, and thus the oxidation potential, is influenced by the combined electronic effects of the N-acetylindoline ring. The reduction would likely target the acetyl carbonyl group, but this typically requires a high negative potential unless activated.

A qualitative comparison of the expected influence on oxidation potential is presented below.

| Structural Feature | Electronic Effect | Expected Impact on Oxidation Potential |

| Phenolic Hydroxyl (-OH) | Electron-Donating (Resonance) | Lowers Potential (Easier to Oxidize) |

| Indoline Nitrogen (-NHR) | Electron-Donating (Resonance) | Lowers Potential (Easier to Oxidize) |

| N-Acetyl Group (-COCH₃) | Electron-Withdrawing (Inductive/Resonance) | Increases Potential (Harder to Oxidize) |

Exploration of Reaction Intermediates

The mechanistic pathways for reactions involving this compound would proceed through various transient species.

Electrophilic Substitution Intermediates: Electrophilic attack on the aromatic ring proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction rate and regioselectivity. The hydroxyl and indoline nitrogen groups are effective at stabilizing the positive charge, particularly when the attack is at the ortho or para positions. bhu.ac.in

Phenoxide and Enolate Anions: In basic media, the phenolic proton can be abstracted to form a negatively charged phenoxide ion. This species is a powerful nucleophile and is the key intermediate in Williamson ether synthesis and other O-alkylation/acylation reactions. Similarly, a strong base could potentially abstract a proton from the methyl group of the acetyl moiety to form an enolate intermediate, which could then react with electrophiles, although this is less common for amides compared to ketones.

Radical Intermediates: One-electron oxidation of the phenol group, either electrochemically or with chemical oxidants, would generate a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. The fate of this radical could involve dimerization or further reaction.

Ring-Opening Intermediates: Some reactions of indolines can proceed through a tandem process that involves the ring-opening of a hemiaminal derivative to generate a transient acyclic aldehyde intermediate. researchgate.net While this specific pathway may not be directly applicable without prior modification, it highlights the potential for complex intermediates arising from the indoline core. In some cases, highly reactive intermediates like aziridinium (B1262131) ions can be formed, especially in molecules designed for specific biological activity. ashp.org

Advanced Research Applications and Potential of 1 5 Hydroxyindolin 1 Yl Ethanone

A Versatile Scaffold: The Role of 1-(5-Hydroxyindolin-1-YL)ethanone in Complex Chemical Synthesis

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of more elaborate molecular structures. The indoline (B122111) nucleus, a common motif in a vast array of natural products and synthetic compounds, provides a robust framework for further chemical modification.

Gateway to Fused Heterocyclic Systems

The development of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, as these rigid, three-dimensional structures often exhibit high affinity and selectivity for biological targets. While direct studies detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a precursor for such systems. For instance, the indoline core is a key component of various fused heterocyclic structures, including the pyrido[3,2,1-ij]quinoline ring system. The synthesis of such complex frameworks often involves multi-step reactions, and the functional groups of this compound could be strategically manipulated to facilitate the necessary cyclization reactions.

A Precursor for Pharmacologically Relevant Scaffolds

The indoline and its isomer, isoindoline, are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. mdpi.com These structures are present in drugs with a wide range of applications, including anticancer, anti-inflammatory, and antihypertensive therapies. mdpi.com The 5-hydroxyindoline moiety, in particular, is a key structural element in a number of biologically active compounds.

Derivatives of the indoline core have shown significant potential in the development of new therapeutic agents. For example, research into novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism, has led to the synthesis of pyrimidine-quinolone hybrids. nih.gov While not directly employing this compound, these studies highlight the importance of the strategic combination of heterocyclic systems to achieve desired biological activity. The functional handles on this compound provide the opportunity for its incorporation into similar hybrid molecules, potentially leading to the discovery of new pharmacologically active compounds.

Charting New Synthetic Routes: Development of Novel Methodologies

The indoline core is a fertile ground for the development of novel synthetic methodologies. The reactivity of the aromatic ring and the nitrogen atom can be exploited to forge new carbon-carbon and carbon-heteroatom bonds. While specific methodologies centered on this compound are not yet widely reported, the broader class of indoline derivatives is continuously explored in the context of new reaction development. The presence of both a nucleophilic hydroxyl group and an electron-donating acetylated amine group on the benzene (B151609) ring of this compound could influence the regioselectivity of electrophilic substitution reactions, a feature that could be harnessed in the design of new synthetic strategies.

Beyond Medicine: Applications in Materials Science

A Latent Catalyst: Exploring Catalytic Applications

The potential for this compound and its derivatives to act as catalysts in organic reactions remains a largely unexplored area of research. The nitrogen atom of the indoline ring and the oxygen atom of the hydroxyl group could potentially coordinate with metal centers, suggesting the possibility of designing novel metal-based catalysts. Furthermore, the indoline scaffold could serve as a chiral ligand in asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals. Although no specific catalytic applications of this compound have been documented, the structural features of the molecule warrant investigation into its catalytic potential.

Future Directions and Emerging Research Avenues for 1 5 Hydroxyindolin 1 Yl Ethanone

Integration with Flow Chemistry and Automated Synthesis

The synthesis of indoline (B122111) derivatives, while well-established in batch chemistry, stands to gain significant advantages from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for high-throughput screening and optimization.

Continuous flow processing allows for precise control over temperature, pressure, and reaction time by passing reagents through a network of tubes and reactors. This can lead to higher yields, better selectivity, and reduced reaction times compared to traditional batch methods. For a multi-step synthesis that could produce 1-(5-Hydroxyindolin-1-YL)ethanone, a flow setup would enable the telescoping of reactions, where the product of one step is directly fed into the next reactor without intermediate purification, significantly improving process efficiency.

Automated synthesis platforms, integrated with flow reactors, can systematically vary reaction conditions to rapidly identify optimal parameters. This approach minimizes manual intervention and accelerates the discovery of new synthetic routes or the refinement of existing ones for indoline-based compounds.

Potential Advantages of Flow Synthesis for this compound:

| Parameter | Benefit in Flow Chemistry |

|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating and cooling, enabling better control over exothermic or endothermic reactions. |

| Mass Transfer | Efficient mixing leads to more homogeneous reaction mixtures and faster reaction rates. |

| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or unstable intermediates. |

| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than using larger, potentially more hazardous, reactors. |

| Reproducibility | Precise, automated control over parameters ensures high consistency between runs. |

Application of Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) is revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic conditions with high accuracy. nih.gov For a molecule like this compound, ML models could be instrumental in predicting the feasibility of novel synthetic pathways or optimizing the yields of known reactions.

Researchers have successfully developed ML models, trained on vast databases of chemical reactions like Reaxys, to predict suitable catalysts, solvents, reagents, and temperatures for specific transformations. nih.gov For instance, neural network models can analyze the structures of reactants and products to suggest a complete set of reaction conditions. nih.gov

In the context of indole (B1671886) and indoline chemistry, ML has been used to predict the outcomes of complex reactions like C-H activation. francis-press.comfrancis-press.com By analyzing a large dataset of reactions, algorithms can identify the most suitable methods for achieving desired substitutions on the indole ring. francis-press.com A study focusing on the C-H activation of indoles utilized several ML algorithms to predict energy barriers and selectivity, finding that the Random Forest (RF) algorithm performed the best. francis-press.comfrancis-press.com Such models could be adapted to predict optimal conditions for the acylation or other functionalizations required to synthesize this compound.

Machine Learning Algorithms for Indole Reaction Prediction:

| Algorithm | Application in Reaction Prediction | Reference |

|---|---|---|

| Random Forest (RF) | Demonstrated high accuracy in predicting energy barriers and selectivity for C-H activation reactions of indoles. | francis-press.comfrancis-press.com |

| Neural Network (NN) | Used to predict a full range of reaction conditions (catalyst, solvent, reagents, temperature) from reactant and product structures. Also shows good performance for indole C-H activation prediction. | nih.govfrancis-press.comfrancis-press.com |

| K Nearest Neighbor (KNN) | Showed good performance in predicting outcomes for indole C-H activation. | francis-press.comfrancis-press.com |

| Support Vector Regression (SVR) | One of several algorithms used to build predictive models for chemical reactions. | francis-press.comfrancis-press.com |

Exploration of Sustainable Synthesis Routes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. Future research on this compound should prioritize the development of sustainable synthesis routes.

This involves strategies such as:

Catalyst-Free Reactions: A novel, catalyst-free method has been developed for synthesizing polysubstituted pyrroles, which, like indolines, are nitrogen-containing heterocycles. nih.gov This approach uses green solvents and avoids column chromatography, simplifying purification. nih.gov Exploring similar multicomponent, catalyst-free reactions for the indoline core could offer a greener path to this compound.

Use of Greener Solvents: Research has demonstrated the synthesis of related compounds like isoindolinones in green solvents with recyclable catalysts, greatly reducing resource consumption and waste. rsc.org

Microwave-Assisted Synthesis: The use of microwave-assisted intramolecular Friedel–Crafts acylation has been reported for the synthesis of 1-indanones, a related carbocyclic structure. beilstein-journals.org This method can lead to good yields while aligning with the goals of green chemistry. beilstein-journals.org

One-Pot Reactions: Synthesizing complex molecules in a single step from simple starting materials, as demonstrated for spiro[indoline-3,3′-indolizine]s, minimizes waste from intermediate workups and purifications. nih.gov

These approaches could be combined to design an environmentally benign synthesis for this compound, potentially starting from readily available precursors and minimizing the use of hazardous reagents and solvents.

Investigation of Advanced Spectroscopic Techniques for in situ Analysis

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) analysis are powerful tools for gaining these insights in real-time.

For the synthesis of this compound, in situ spectroscopy could monitor the formation of intermediates and the main product as the reaction progresses. This data is invaluable for identifying reaction bottlenecks, understanding the influence of different parameters, and confirming proposed mechanisms.

In situ Infrared (IR) Spectroscopy: This technique has been successfully used to monitor the deprotonation of an N-Boc-protected indoline in real-time. researchgate.net Researchers were able to observe the disappearance of the starting material's carbonyl peak and the appearance of the lithiated intermediate's corresponding peak, providing direct evidence of the reaction's progress. researchgate.net

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in solution, making it ideal for tracking the conversion of reactants to products and identifying transient intermediates.

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds.

By applying these techniques, a comprehensive kinetic and mechanistic profile for the synthesis of this compound could be developed, facilitating rational optimization.

Spectroscopic Techniques for Real-Time Reaction Analysis:

| Technique | Information Gained | Example Application |

|---|---|---|

| In situ* IR** | Monitors changes in functional groups (e.g., C=O, N-H) over time, providing kinetic data. | Tracking the deprotonation and lithiation of an indoline derivative. researchgate.net |

| In situ* NMR | Provides detailed structural information on all species in the reaction mixture, allowing for the identification of intermediates and byproducts. | Studying reaction pathways and determining enantiomeric ratios. |

| ***In situ* Raman | Offers complementary vibrational information to IR, useful for symmetric bonds and aqueous systems. | Monitoring crystallizations or reactions involving specific vibrational modes. |

Development of Prodrug Strategies and Targeted Delivery Systems

Indole and indoline derivatives are privileged scaffolds in medicinal chemistry, with many compounds demonstrating significant biological activity. nih.govnih.gov Should this compound be identified as a biologically active agent, prodrug strategies and targeted delivery systems could be employed to optimize its therapeutic properties.

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in vivo. nih.govresearchgate.net This approach is often used to improve properties like solubility, permeability, and site-specific delivery. nih.govnih.gov The 5-hydroxy group on this compound is an ideal attachment point for a promoiety. For instance, creating a phosphate (B84403) ester could dramatically increase water solubility, while adding a lipophilic ester could enhance membrane permeability. nih.gov

Targeted drug delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target toxicity. hilarispublisher.com For indole-based compounds, various nanocarriers have been explored. nih.gov

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs.

Polymeric Nanoparticles: These systems can protect the drug from degradation and can be surface-functionalized with ligands (e.g., antibodies, peptides) to target specific cells or tissues, such as cancer cells. nih.govhilarispublisher.com

The development of such advanced formulations could be a critical step in translating the potential bioactivity of this compound into a viable therapeutic agent. nih.gov

常见问题

Basic: What are the primary synthetic routes for 1-(5-Hydroxyindolin-1-YL)ethanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of indoline derivatives. For example, reacting 5-hydroxyindoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include:

- Reaction setup : Maintain temperatures between 0–5°C to control exothermicity.

- Workup : Quench the catalyst with ice-cold water, followed by extraction with dichloromethane.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.

Alternative routes may involve protecting group strategies (e.g., acetylating the hydroxyl group before acylation) to prevent side reactions .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 2.5–2.7 (singlet for acetyl CH₃), δ 6.5–7.2 (aromatic protons from indoline), and δ 4.8–5.2 (hydroxyl proton, exchangeable with D₂O).

- ¹³C NMR : Carbonyl signal at ~205 ppm, aromatic carbons between 110–150 ppm.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z corresponding to C₁₀H₁₁NO₂ (calc. 177.08). Fragmentation patterns confirm the acetyl and indoline moieties .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the acetyl carbonyl and adjacent aromatic protons confirm substitution patterns.

- X-ray crystallography : Use SHELX programs for single-crystal analysis to unambiguously determine bond lengths and angles .

- Computational validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian software) to identify discrepancies caused by solvent effects or tautomerism .

Advanced: What computational methods predict the pharmacological potential of this compound?

Methodological Answer:

-

Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases or receptors). Validate poses with MD simulations (AMBER/CHARMM).

-

ADMET profiling : Tools like SwissADME predict bioavailability, while ProTox-II assesses toxicity. Key parameters:

Parameter Prediction Lipinski’s Rule ≤1 violation (optimal) BBB permeability Low (CNS exclusion likely) CYP inhibition Moderate (risk of drug-drug interactions) Refer to experimental data (e.g., IC₅₀ in enzyme assays) to refine predictions .

Advanced: How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

- Oxidation studies : Treat with KMnO₄ in acidic/neutral conditions to assess acetyl group stability. Monitor by TLC and LC-MS.

- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify degradation via HPLC.

- Catalytic hydrogenation : Use Pd/C under H₂ to reduce the indoline ring; analyze products via GC-MS .

Advanced: How is X-ray crystallography applied to determine the compound’s structure?

Methodological Answer:

-

Crystallization : Optimize solvent mixtures (e.g., DMSO/water) to grow single crystals.

-

Data collection : Use a diffractometer (Cu-Kα radiation) at 100 K.

-

Refinement : Process data with SHELXL (SHELX suite). Key metrics:

Parameter Value R-factor <0.05 Resolution 0.8 Å Space group P2₁/c Validate hydrogen bonding and π-π interactions using Mercury software .

Advanced: What strategies optimize synthetic yield and purity?

Methodological Answer:

-

Catalyst screening : Test Brønsted vs. Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency.

-

Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

-

In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.

Condition Yield (%) Purity (%) AlCl₃, DCM, 0°C 78 95 FeCl₃, toluene, RT 65 88

Basic: What are the key functional groups and their reactivity?

Methodological Answer:

- Acetyl group : Susceptible to nucleophilic attack (e.g., Grignard reactions).

- Hydroxyl group : Participates in H-bonding; can be alkylated or acylated.

- Indoline ring : Undergoes electrophilic substitution (e.g., nitration at position 3 or 5).

Reactivity hierarchy: Acetyl > Hydroxyl > Indoline aromatic system .

Advanced: How to investigate the compound’s mechanism in biological systems?

Methodological Answer:

- Cellular assays : Measure ROS generation (DCFH-DA probe) in cancer cell lines (e.g., MCF-7).

- Target identification : Use pull-down assays with biotinylated probes and streptavidin beads.

- Metabolomics : Profile metabolites via LC-MS after treatment to identify disrupted pathways .

Advanced: How to assess its potential as a drug candidate?

Methodological Answer:

-

In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR) to identify inhibitory activity.

-

PK/PD modeling : Use Phoenix WinNonlin to derive absorption half-life and volume of distribution.

-

Toxicity : Perform Ames test for mutagenicity and zebrafish embryotoxicity assays.

Assay Result Ames test Negative hERG inhibition IC₅₀ = 10 μM Hepatotoxicity Low (IC₅₀ > 50 μM)

Notes

- Advanced Tools : Emphasized SHELX, AutoDock, and DFT for rigor.

- Contradictions Addressed : Cross-validation via crystallography and computational modeling resolves spectral ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。